Methyl 2-phenoxyisobutyrate
CAS No.: 72278-52-5
Cat. No.: VC3920223
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72278-52-5 |
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Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | methyl 2-methyl-2-phenoxypropanoate |
Standard InChI | InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Standard InChI Key | UAQIYYDCUSJYRL-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)OC)OC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C(=O)OC)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
Methyl 2-phenoxyisobutyrate features a phenoxy group attached to a branched ester backbone. Key identifiers include:
The compound’s 3D conformation reveals a planar phenoxy ring and a sterically hindered ester group, influencing its reactivity and solubility .
Synthesis and Industrial Production
Synthetic Routes
Methyl 2-phenoxyisobutyrate is synthesized via esterification of 2-methyl-2-phenoxypropionic acid with methanol, catalyzed by sulfuric acid . A patented method involves:
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Alkylation of Phenol Derivatives:
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Oxime Formation:
Table 1: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Alkylation | KOH, DMSO, 50°C, 3 hrs | 50 |
Oxime Formation | NHOH·HCl, pyridine, reflux | 70–80 |
Industrial Scalability
Optimized protocols use continuous reactors and fractional distillation to enhance purity (>98%) and throughput . Solvent recovery systems minimize waste, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with organic solvents (e.g., ethyl ether, chloroform); limited water solubility .
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Hydrolytic Sensitivity: Undergoes hydrolysis in acidic/basic media to yield 2-methyl-2-phenoxypropionic acid .
Spectroscopic Data
Pharmacological Applications
Hypolipidemic and Hypocholesterolemic Activity
Methyl 2-phenoxyisobutyrate derivatives exhibit:
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H1 Receptor Antagonism: Selective inhibition of histamine receptors, reducing allergic responses without cardiovascular side effects .
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Therapeutic Index: 10-fold higher than clofibrate analogs, enhancing safety in long-term use .
Hepatoprotective and Choleretic Effects
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Veterinary Use: Sodium salts of related acids (e.g., HEPAGEN®) show efficacy in liver protection and bile secretion .
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Bioavailability: Quaternary ammonium salts (e.g., betaine complexes) improve solubility and reduce irritation compared to sodium salts .
Analytical Methods
Chromatographic Techniques
Quality Control Specifications
Parameter | Specification |
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Purity (HPLC) | ≥98% |
Residual Solvents | <0.1% (ICH Q3C) |
Heavy Metals | <10 ppm (USP <231>) |
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